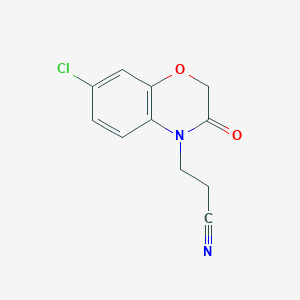
Z-N-Me-Arg(pbf)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-N-Me-Arg(pbf)-OH is a synthetic derivative of the amino acid arginine. It is often used in peptide synthesis and biochemical research due to its unique properties. The compound features a protecting group (pbf) which is commonly used to protect the guanidino group of arginine during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-N-Me-Arg(pbf)-OH typically involves the protection of the arginine molecule. The process begins with the methylation of the amino group, followed by the introduction of the pbf protecting group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound.
化学反応の分析
Types of Reactions
Z-N-Me-Arg(pbf)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: The pbf group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Substitution reactions often require the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of arginine, while reduction can lead to the removal of protecting groups, resulting in free arginine.
科学的研究の応用
Z-N-Me-Arg(pbf)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected arginine derivative.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialized peptides for research and development.
作用機序
The mechanism of action of Z-N-Me-Arg(pbf)-OH involves its interaction with specific molecular targets. The pbf protecting group helps in stabilizing the arginine residue during peptide synthesis, preventing unwanted side reactions. The compound can interact with enzymes and proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Boc-Arg(pbf)-OH: Another protected arginine derivative with a different protecting group.
Fmoc-Arg(pbf)-OH: Similar to Z-N-Me-Arg(pbf)-OH but with an Fmoc protecting group.
Cbz-Arg(pbf)-OH: Uses a Cbz protecting group instead of Z.
Uniqueness
This compound is unique due to its specific protecting group and methylation, which provide distinct properties in peptide synthesis. Its stability and reactivity make it a valuable compound in various research applications.
特性
分子式 |
C28H38N4O7S |
|---|---|
分子量 |
574.7 g/mol |
IUPAC名 |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31) |
InChIキー |
GFORNBMHIWWRNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine](/img/structure/B13400862.png)
![potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)

![1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)

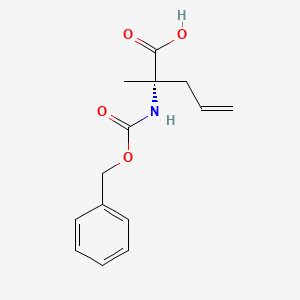
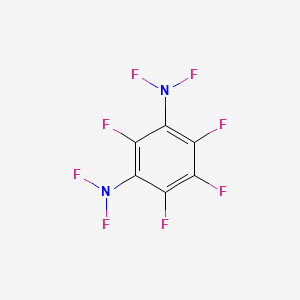
![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)
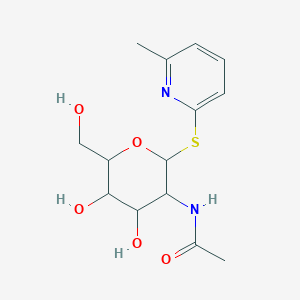

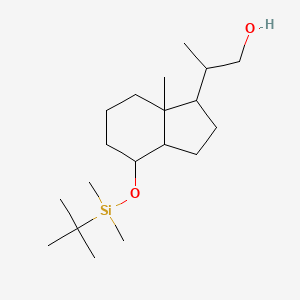
![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
